molecular formula C50H68O4S2 B119634 Silver ionophore IV CAS No. 145237-25-8

Silver ionophore IV

Cat. No.: B119634
CAS No.: 145237-25-8
M. Wt: 797.2 g/mol
InChI Key: DKWOMOMMOUZRFI-UHFFFAOYSA-N
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Description

Silver Ionophore IV is an organic compound specifically designed for selective binding and transport of silver ions (Ag⁺). Its molecular formula is C₅₀H₆₈O₄S₂, with a molecular weight of 797.20252 g/mol . Structurally, it features sulfur-containing functional groups, which likely enhance its affinity for Ag⁺ through soft-soft interactions (e.g., Ag⁺-S bonding). This ionophore is widely used in electrochemical sensors, particularly in ion-selective electrodes (ISEs), to detect Ag⁺ in environmental and industrial samples. Its selectivity and stability make it a critical component in analytical chemistry for monitoring silver contamination or recovery processes.

Properties

CAS No.

145237-25-8

Molecular Formula

C50H68O4S2

Molecular Weight

797.2 g/mol

IUPAC Name

5,11,17,23-tetratert-butyl-26,28-bis(2-methylsulfanylethoxy)pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-25,27-diol

InChI

InChI=1S/C50H68O4S2/c1-47(2,3)39-23-31-19-35-27-41(49(7,8)9)29-37(45(35)53-15-17-55-13)21-33-25-40(48(4,5)6)26-34(44(33)52)22-38-30-42(50(10,11)12)28-36(20-32(24-39)43(31)51)46(38)54-16-18-56-14/h23-30,51-52H,15-22H2,1-14H3

InChI Key

DKWOMOMMOUZRFI-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3OCCSC)CC4=CC(=CC(=C4O)CC5=C(C(=CC(=C5)C(C)(C)C)C2)OCCSC)C(C)(C)C)C(C)(C)C)O

Canonical SMILES

CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3OCCSC)CC4=CC(=CC(=C4O)CC5=C(C(=CC(=C5)C(C)(C)C)C2)OCCSC)C(C)(C)C)C(C)(C)C)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Ionophores

Structural Analogues

Lead Ionophore IV
  • Molecular Formula : C₆₀H₈₄N₄O₄S₄
  • Molecular Weight : 1053.59 g/mol .
  • Comparison: Both ionophores contain sulfur, but Lead Ionophore IV has four sulfur atoms and additional nitrogen groups, optimizing it for Pb²⁺ binding. Silver Ionophore IV’s smaller size (C₅₀ vs. C₆₀) and fewer heteroatoms suggest a more rigid structure tailored for Ag⁺.
Sodium Ionophore III
  • Molecular Formula : C₃₄H₅₂N₂O₄
  • Molecular Weight : 552.79 g/mol .
  • Comparison: Sodium Ionophore III lacks sulfur but includes ether and amine groups, which coordinate Na⁺ via oxygen and nitrogen. this compound’s sulfur-rich structure provides stronger Ag⁺ selectivity compared to Na⁺-targeting ionophores.

Functional Analogues

Fluorinated 8-Hydroxyquinoline Derivatives (e.g., PBT2 Analogues)
  • Key Features : Fluorinated scaffolds with EC₅₀ values of 2.0–4.5 μM for Cu²⁺ and Aβ disaggregation .
  • Comparison: These derivatives target Cu²⁺ and are used in Alzheimer’s disease research, unlike this compound’s focus on Ag⁺. Structural flexibility in fluorinated compounds allows tuning for specific metal ions, whereas this compound’s design prioritizes Ag⁺ specificity.
Calix[4]resorcinarene-Based Ionophores
  • Application : Used in piezogravimetric sensors for heavy metals (e.g., Pb²⁺, Cd²⁺) with detection limits as low as 0.18 ppm .
  • Comparison: Calixarenes exhibit broader selectivity (e.g., Ionophore II binds both Cu²⁺ and Pb²⁺), while this compound is specialized for Ag⁺. Detection mechanisms differ: calixarenes rely on macrocyclic cavities, whereas this compound likely uses sulfur-mediated coordination.

Performance Metrics and Selectivity

Table 1: Key Properties of this compound and Comparators

Ionophore Target Ion Molecular Weight (g/mol) Detection Limit (ppm) Key Functional Groups
This compound Ag⁺ 797.20 Not reported C₅₀H₆₈O₄S₂
Lead Ionophore IV Pb²⁺ 1053.59 0.20 (Pb²⁺) C₆₀H₈₄N₄O₄S₄
Sodium Ionophore III Na⁺ 552.79 Not reported C₃₄H₅₂N₂O₄
Calix[4]resorcinarene (Ionophore II) Pb²⁺/Cu²⁺ ~800 (estimated) 0.18 (Pb²⁺) Macrocyclic O/S

Notes:

  • Lead Ionophore IV achieves superior Pb²⁺ detection due to its larger, sulfur-nitrogen framework .

This compound

  • Primary Use : Integrated into Ag⁺-selective electrodes for environmental monitoring .
  • Advantage : High specificity minimizes interference from other heavy metals.
  • Limitation : Lack of published detection limits complicates direct performance benchmarking.

Competing Ionophores

  • Calixarenes : Versatile for multi-ion detection but less effective for Ag⁺ due to broader selectivity .

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for characterizing the selectivity of Silver Ionophore IV in ion-selective electrodes (ISEs)?

  • Answer: The selectivity coefficient (kAg+,Xpotk_{Ag^+,X}^{pot}) should be determined using the separate solution method (SSM) or fixed interference method (FIM) via potentiometry. For SSM, measure electrode potential responses to Ag⁺ and interfering ions (X) separately, then calculate selectivity using the Nicolsky-Eisenman equation . Validate reproducibility by repeating experiments across ≥3 electrode batches. Report deviations in slope (±5 mV/decade) and detection limits (e.g., ≤1 µM Ag⁺) .
  • Table 1: Common Characterization Techniques

TechniquePurposeKey Parameters
PotentiometryMeasure ion selectivitySlope, LOD, selectivity coefficients
FTIRConfirm ligand structurePeaks for Ag-ligand bonds (e.g., ~1650 cm⁻¹ for carbonyl)
NMRPurity assessmentIntegration ratios, absence of impurity peaks

Q. How should researchers validate the synthesis of this compound to ensure reproducibility?

  • Answer: Follow a stepwise protocol:

Synthesis: Document reaction conditions (temperature, solvent, stoichiometry) and purification steps (e.g., column chromatography).

Characterization: Use NMR (>95% purity), elemental analysis (<0.3% deviation from theoretical), and mass spectrometry (observed m/z vs. calculated).

Batch Consistency: Compare analytical data across 3+ synthesis batches. Discrepancies >5% in yield/purity require re-optimization .

Advanced Research Questions

Q. What experimental design strategies minimize confounding variables when studying this compound’s performance in complex matrices (e.g., biological fluids)?

  • Answer: Use a factorial design (e.g., 3×3 matrix) to test interactions between variables like pH (5–9), ionic strength (0.1–1.0 M), and interferent concentrations. Include controls:

  • Negative control: Matrix without Ag⁺.
  • Positive control: Matrix with known Ag⁺ concentration.
    Analyze data via ANOVA to identify significant factors (p<0.05) and apply Duncan’s post-hoc test for pairwise comparisons .

Q. How can researchers resolve contradictions in reported selectivity coefficients for this compound across studies?

  • Answer: Conduct a meta-analysis with strict inclusion criteria:

Data Extraction: Collect kAg+,Xpotk_{Ag^+,X}^{pot} values, measurement methods (SSM/FIM), and experimental conditions (pH, temperature).

Statistical Harmonization: Normalize data using Z-scores to account for inter-lab variability.

Bias Assessment: Evaluate studies for calibration errors (e.g., unaccounted liquid junction potentials) using the IUPAC guidelines .

  • Table 2: Common Sources of Discrepancy
SourceImpactMitigation
Electrode conditioning timeDrifting potentialsStandardize to 24 hrs in 0.1 M AgNO₃
Ionic strength adjustersActivity coefficient shiftsUse consistent ISAB (Ionic Strength Adjustment Buffer)

Q. What advanced spectroscopic techniques are suitable for elucidating the Ag⁺ coordination mechanism of this compound?

  • Answer: Combine:

  • X-ray crystallography: Determine crystal structure of Ag⁺-ionophore complexes (bond lengths, coordination number).
  • EXAFS (Extended X-ray Absorption Fine Structure): Probe local Ag⁺ environment in solution.
  • DFT (Density Functional Theory): Simulate binding energies and compare with experimental data .

Methodological Guidelines

  • Data Reporting: Follow ISO/IEC 17025 standards for analytical validity. Include raw potentiometric traces, calibration curves, and uncertainty estimates (e.g., ±2σ) in supplementary materials .
  • Ethical Compliance: Disclose conflicts of interest (e.g., funding from sensor manufacturers) and adhere to institutional biosafety protocols when testing biological samples .

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